2,3-Dimorpholinoquinoxaline
Overview
Description
2,3-Dimorpholinoquinoxaline is a heterocyclic compound with the molecular formula C16H20N4O2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimorpholinoquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-dichloroquinoxaline in the presence of morpholine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimorpholinoquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the morpholine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Scientific Research Applications
2,3-Dimorpholinoquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of optoelectronic materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dimorpholinoquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoxaline: A basic structure with similar biological activities.
2,3-Diphenylquinoxaline: Known for its optoelectronic properties.
Quinazoline: Another nitrogen-containing heterocycle with diverse applications.
Uniqueness: 2,3-Dimorpholinoquinoxaline stands out due to its dual morpholine substituents, which enhance its solubility and reactivity. This makes it a versatile compound for various chemical modifications and applications .
Biological Activity
2,3-Dimorpholinoquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and research findings, supported by relevant data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2,3-dichloroquinoxaline with morpholine derivatives. The process generally follows these steps:
- Formation of Quinoxaline Base : The initial step involves the chlorination of quinoxaline precursors.
- Nucleophilic Substitution : Morpholine is introduced to the chlorinated quinoxaline under basic conditions to yield this compound.
This synthetic route has been optimized to improve yield and purity, making it suitable for further biological evaluations.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that quinoxaline derivatives possess notable antimicrobial properties. For instance, certain synthesized derivatives demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition reported up to 15 mm and 10 mm respectively .
- Antitumor Properties : Research indicates that quinoxaline derivatives can inhibit tumor cell proliferation. For example, compounds related to this compound have shown IC50 values as low as 0.5 μg/mL against liver carcinoma cell lines . This suggests a potential role in cancer therapy.
- Anti-inflammatory Effects : Quinoxalines have been noted for their anti-inflammatory properties, contributing to their therapeutic potential in various inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various quinoxaline derivatives, this compound was tested against multiple bacterial and fungal strains. The results indicated a broad spectrum of activity with significant inhibition observed in both Gram-positive and Gram-negative bacteria. The compound's structure-activity relationship (SAR) revealed that electron-donating groups enhance its antibacterial efficacy .
Compound | Zone of Inhibition (mm) | Activity Type |
---|---|---|
This compound | 15 | Antibacterial |
Reference (Chloramphenicol) | 19 | Antibacterial |
Reference (Ampicillin) | 22 | Antibacterial |
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of quinoxalines highlighted that derivatives similar to this compound exhibited potent activity against liver cancer cells. The study measured cell viability post-treatment with varying concentrations of the compound, demonstrating a dose-dependent response .
Compound | IC50 (μg/mL) | Cancer Type |
---|---|---|
This compound | 0.5 | Liver Carcinoma |
Other Quinoxalines | 4.75 | Liver Carcinoma |
Properties
IUPAC Name |
4-(3-morpholin-4-ylquinoxalin-2-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-4-14-13(3-1)17-15(19-5-9-21-10-6-19)16(18-14)20-7-11-22-12-8-20/h1-4H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOIKUBUODKJTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328677 | |
Record name | 2,3-dimorpholinoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-64-8 | |
Record name | NSC44259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dimorpholinoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.